

# Analytical Methods for Fleroxacin Determination by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

Get Quote

The table below summarizes the core parameters for different HPLC methods as described in the literature for the analysis of **fleroxacin**.

| Application / Matrix       | Stationary Phase (Column)        | Mobile Phase Composition (v/v/v)                                                          | Detection Method                   | Linear Range           | Limit of Detection | Sample Preparation                  | Key Features / Applications                 |
|----------------------------|----------------------------------|-------------------------------------------------------------------------------------------|------------------------------------|------------------------|--------------------|-------------------------------------|---------------------------------------------|
| Human Serum [1]            | Hisep Shielded Hydrophobic Phase | 18:82:0.5 Acetonitrile-Water-Triethylamine (pH 6.5 with H <sub>3</sub> PO <sub>4</sub> )  | Fluorescence: Ex 286 nm, Em 453 nm | 10 - 5000 µg/L         | 2.5 µg/L (S/N=4)   | Direct serum injection              | Direct injection of serum; high selectivity |
| Human Plasma [2]           | Diamonsil C <sub>18</sub>        | 20:80 Acetonitrile-1% Triethylamine (pH 4.8 with H <sub>3</sub> PO <sub>4</sub> )         | Fluorescence: Ex 290 nm, Em 458 nm | 0.025 - 8.0 mg/L       | Not specified      | Protein precipitation with methanol | Suitable for pharmacokinetic studies        |
| Serum and Urine [3]        | C <sub>18</sub>                  | Not specified in detail                                                                   | Fluorescence                       | Measurable from 5 µg/L | 5 µg/L             | Serum: extraction; Urine: dilution  | Highly sensitive; for pharmacokinetics      |
| Pharmaceutical Tablets [4] | YMC Pack ODS-AQ                  | 50:50:0.5 Acetonitrile-Water-Triethylamine (pH 6.30 with H <sub>3</sub> PO <sub>4</sub> ) | UV at 280 nm                       | 0.01 - 1.30 µg/mL      | 4.8 ng/mL          | Dissolution and dilution            | Separation of photo-degradation products    |

| Application / Matrix       | Stationary Phase (Column) | Mobile Phase Composition (v/v/v)                                                          | Detection Method | Linear Range      | Limit of Detection | Sample Preparation       | Key Features / Applications    |
|----------------------------|---------------------------|-------------------------------------------------------------------------------------------|------------------|-------------------|--------------------|--------------------------|--------------------------------|
| Pharmaceutical Tablets [4] | Supelco LC Hisep          | 15:85:0.5 Acetonitrile-Water-Triethylamine (pH 6.85 with H <sub>3</sub> PO <sub>4</sub> ) | UV at 280 nm     | 0.01 - 1.30 µg/mL | 4.8 ng/mL          | Dissolution and dilution | Alternative method for tablets |

## Detailed Experimental Protocols

### Protocol 1: Determination of Fleroxacin in Human Serum using Direct Injection [1]

This method uses a Hisep column, which is designed to handle direct injection of protein-containing matrices like serum.

- **Sample Preparation:** Thaw frozen serum samples and centrifuge at 10,000 × g for 5 minutes. The supernatant can be directly injected into the HPLC system without further processing.
- **Chromatographic Conditions:**
  - **Column:** Hisep shielded hydrophobic phase column (e.g., 150 × 4.6 mm, 5 µm).
  - **Mobile Phase:** 18:82:0.5 (v/v/v) mixture of Acetonitrile-Water-Triethylamine. Adjust the pH to **6.50** with phosphoric acid.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** Fluorescence detector with **excitation at 286 nm** and **emission at 453 nm**.
  - **Injection Volume:** 20 µL.
- **System Suitability:** The retention time for **fleroxacin** under these conditions is approximately 7.5 minutes, with no interference from serum components.

### Protocol 2: Determination of Fleroxacin in Human Plasma using Protein Precipitation [2]

This method employs a common C<sub>18</sub> column and a simple sample preparation technique.

- **Sample Preparation:** To 200 µL of plasma sample, add 400 µL of methanol. Vortex mix for 1 minute and then centrifuge at 12,000 × g for 10 minutes. Collect the supernatant for HPLC analysis.
- **Chromatographic Conditions:**
  - **Column:** Diamonsil C<sub>18</sub> column (e.g., 150 × 4.6 mm, 5 µm).
  - **Mobile Phase:** 20:80 (v/v) mixture of Acetonitrile and 1% Triethylamine solution. Adjust the pH to **4.80** with phosphoric acid.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** Fluorescence detector with **excitation at 290 nm** and **emission at 458 nm**.
  - **Injection Volume:** 20 µL.

- **Validation:** This method has been validated with a linear range of 0.025–8.00 mg/L, and accuracies (mean recovery) between 99.1% and 100.9%.

## Protocol 3: Analysis of Fleroxacin and its Photo-degradation Products in Tablets [4]

This method is quality control-oriented and can separate **fleroxacin** from its degradation products.

- **Sample Preparation:** Crush and powder twenty tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of **fleroxacin**, dissolve in the mobile phase, and dilute to volume. Filter the solution through a 0.45- $\mu$ m membrane filter before injection.
- **Chromatographic Conditions:**
  - **Column:** YMC Pack ODS-AQ column.
  - **Mobile Phase:** 50:50:0.5 (v/v/v) mixture of Acetonitrile-Water-Triethylamine. Adjust the pH to **6.30** with phosphoric acid.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV detector set at **280 nm**.
  - **Injection Volume:** 20  $\mu$ L.
- **Application:** This method can resolve up to ten photo-degradation products, making it suitable for stability studies.

## Experimental Workflow for Serum/Plasma Analysis

The following diagram illustrates the logical sequence of steps involved in a typical HPLC analysis of **fleroxacin** from a biological sample.



[Click to download full resolution via product page](#)

## Key Practical Considerations for Method Implementation

- **Detection Choice:** **Fluorescence detection** is highly recommended for biological samples due to its superior sensitivity and selectivity for **floxacin**, with LODs in the low  $\mu\text{g/L}$  range [1] [3]. **UV detection** is a viable, though less sensitive, option for analyzing pharmaceutical formulations with higher drug concentrations [4] [5].
- **pH Control:** The retention time and selectivity of **floxacin** are strongly influenced by the pH of the mobile phase. Meticulous adjustment and control of pH are critical for achieving reproducible results [1] [4].
- **Stability Studies:** For stability-indicating methods, the ODS-AQ column with a mildly acidic mobile phase (pH ~6.3) has been demonstrated to effectively separate **floxacin** from its photo-degradation products [4]. The primary degradation pathways involve oxidative ring opening and defluorination [6].

[Need Custom Synthesis?](#)

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. High-performance liquid chromatographic assay of ... [sciencedirect.com]
2. Determination of fleroxacin in human plasma by HPLC with ... [jcps.bjmu.edu.cn]
3. Liquid-chromatographic determination of fleroxacin in ... [pubmed.ncbi.nlm.nih.gov]
4. Validation of an HPLC method for the determination ... [pubmed.ncbi.nlm.nih.gov]
5. Determination of fleroxacin in pure and tablet forms by ... [pubmed.ncbi.nlm.nih.gov]
6. Photodegradation of fleroxacin by gC 3 N 4 /PPy/Ag and ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Analytical Methods for Fleroxacin Determination by HPLC]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528064#fleroxacin-hplc-analysis-method>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)